molecular formula C11H9ClN2S B1376176 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine CAS No. 1483584-61-7

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine

Cat. No.: B1376176
CAS No.: 1483584-61-7
M. Wt: 236.72 g/mol
InChI Key: WHLZGNKUNRVSHP-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram, and the signal word for it is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with a phenylsulfanyl methylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenylsulfanyl methyl group replaces a hydrogen atom on the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like potassium carbonate in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.

    Oxidation: Sulfoxides or sulfones derived from the phenylsulfanyl group.

    Reduction: Dechlorinated or modified phenylsulfanyl derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is unique due to the specific positioning of the chloro and phenylsulfanyl methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2-(phenylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZGNKUNRVSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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